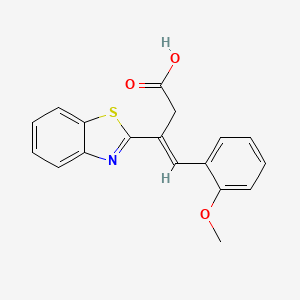

3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

Description

Propriétés

IUPAC Name |

(E)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMAWAFRVUUPQG-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-carboxylic acid with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted benzothiazoles and phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting various diseases. Its structural features allow for the modulation of biological targets, making it useful in drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid:

Key Research Findings and Trends

Role of the Benzothiazole Core: Benzothiazole-containing compounds, including the target compound and its phenyl analog, show promise in anticancer research due to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The α,β-unsaturated acid in 3-benzothiazole-2-yl-4-phenyl-but-3-enoic acid was highlighted in molecular docking studies as critical for binding to Trypanosoma cruzi trans-sialidase (TcTS), a target for Chagas disease therapy .

Impact of Substituents: 2-Methoxyphenyl vs. However, steric hindrance may reduce binding to some targets compared to simpler phenyl analogs . Benzyloxy vs. Methoxy: The benzyloxy group in CymitQuimica’s analog increases hydrophobicity, which could enhance blood-brain barrier penetration but may also elevate toxicity risks .

For example, 3-benzothiazole-2-yl-4-phenyl-but-3-enoic acid remains unvalidated in animal models despite computational promise . Piperazine-based analogs (e.g., HBK15) with 2-methoxyphenyl groups suggest that the methoxy motif is compatible with CNS-targeting scaffolds but lacks direct comparison to benzothiazole derivatives .

Activité Biologique

3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, also known by its CAS number 748786-62-1, is an organic compound characterized by a unique molecular structure that includes a benzothiazole ring and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid is C18H15NO3S, with a molecular weight of approximately 325.4 g/mol. Its structure is defined by the following key features:

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 748786-62-1 |

Biological Activity

Research indicates that this compound exhibits significant biological activities. Key findings include:

Anticancer Activity:

Studies have shown that 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects:

Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

The mechanism by which 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid exerts its biological effects is believed to involve the following pathways:

- Enzyme Inhibition: The benzothiazole moiety is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways related to cancer cell survival and inflammation.

- Cell Signaling Modulation: The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)-4-(phenyl)but-3-enoic acid | Lacks methoxy group | More hydrophobic nature |

| 3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid | Methoxy group in para position | Different electronic properties |

| 3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid | Hydroxy group instead of methoxy | Increased polarity and potential hydrogen bonding |

The presence of the methoxy group at the ortho position in this compound enhances its chemical reactivity and biological activity compared to similar compounds .

Case Studies

Several case studies have highlighted the efficacy of 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid in various therapeutic contexts:

- Breast Cancer Treatment: A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

- Infection Control: Another research effort illustrated its effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, and how do reaction conditions influence yield?

- Methodology : Utilize a multi-step approach starting with condensation of 2-methoxyphenylacetic acid with 2-aminobenzenethiol under acidic conditions to form the benzothiazole core. Subsequent α,β-unsaturated ketone formation via aldol condensation with appropriate aldehydes, followed by oxidation to the carboxylic acid, is recommended. Key parameters include temperature control (45–80°C) and solvent selection (e.g., DMF or THF) to optimize intermediates .

- Validation : Monitor intermediates via TLC (hexane/EtOH systems, Rf = 0.59–0.62) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization of this compound be systematically performed?

- Techniques :

- NMR : Analyze and NMR spectra (DMSO-d6, 200–400 MHz) to confirm regiochemistry of the benzothiazole and methoxyphenyl groups. Key signals: δ 3.86 ppm (methoxy protons), aromatic protons between δ 6.96–7.29 ppm .

- X-ray crystallography : Resolve stereochemistry of the α,β-unsaturated system (if crystalline) using single-crystal diffraction .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for benzothiazole derivatives?

- Approach :

Reproducibility checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent controls).

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using analogs like 3-(benzoxazol-2-yl)benzoic acid .

Metabolic stability studies : Assess compound degradation in biological matrices via LC-MS to rule out false negatives .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodology :

- Docking simulations : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2), leveraging the benzothiazole moiety’s π-π stacking potential .

- QSAR modeling : Correlate electronic properties (HOMO-LUMO gaps) of the α,β-unsaturated system with observed anti-inflammatory activity .

Q. What advanced analytical techniques resolve ambiguities in spectral data for this compound?

- Solutions :

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and confirm spatial proximity of the methoxyphenyl and benzothiazole groups .

- High-resolution mass spectrometry (HRMS) : Differentiate isobaric fragments (e.g., CHNOS vs. CHNOS) .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

Prepare buffered solutions (pH 1.2–9.0) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm) and quantify intact compound using RP-HPLC .

Identify degradation products via LC-MS/MS (e.g., hydrolysis of the ester or oxidation of the α,β-unsaturated system) .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

- Analysis :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values.

- ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., cancer vs. normal) using software like GraphPad Prism .

Critical Research Challenges

Q. How to mitigate synthetic challenges like low yields in the final oxidation step?

- Optimization :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C or RuCl) for selective oxidation of the allylic alcohol intermediate.

- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize the carboxylic acid product .

Q. What mechanistic insights explain conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

- Hypothesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.